molecular formula C19H27BFNO3 B8083739 Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8083739
M. Wt: 347.2 g/mol
InChI Key: DFJXRGKSAMWMPC-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound characterized by its unique structure, which includes a cyclohexanecarboxamide group and a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process One common method involves a two-step substitution reaction starting with a suitable precursor

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction parameters, such as temperature and pressure, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The boronic acid moiety can be utilized in the development of enzyme inhibitors or as a probe in biochemical assays.

  • Industry: It can be used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness: Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- stands out due to its specific structural features, such as the cyclohexanecarboxamide group, which can impart unique chemical properties and reactivity compared to other similar compounds.

Biological Activity

Cyclohexanecarboxamide derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. The specific compound N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide , identified by CAS number 2246657-45-2, exhibits unique biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H27BFNO3C_{19}H_{27}BFNO_3, with a molecular weight of 347.24 g/mol. The structure includes a cyclohexanecarboxamide core modified with a fluorinated phenyl group and a boron-containing dioxaborolane moiety. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in numerous cellular processes including inflammation and neurodegeneration.

Inhibition of Kinases

Studies have shown that derivatives of cyclohexanecarboxamide can inhibit kinases such as GSK-3β and IKK-β:

  • GSK-3β Inhibition : Compounds related to cyclohexanecarboxamide demonstrated IC50 values ranging from 10 to 1314 nM. Notably, modifications enhancing hydrophobic interactions improved inhibitory potency .
  • IKK-β and ROCK-1 Inhibition : The compound also shows potential in inhibiting IKK-β and ROCK-1 pathways, which are critical in inflammatory responses .

Anti-inflammatory Effects

In vitro studies reveal that N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide effectively reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. This suggests its potential as an anti-inflammatory agent .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated:

  • Minimal cytotoxicity at concentrations up to 10 µM for several derivatives.
  • Some compounds exhibited decreased cell viability at higher concentrations; however, the most promising candidates maintained cell viability while exerting significant kinase inhibition .

Table 1: Inhibitory Activity of Cyclohexanecarboxamide Derivatives

CompoundTarget KinaseIC50 (nM)Cytotoxicity (µM)
Compound AGSK-3β50>100
Compound BIKK-β200>100
N-[3-fluoro...]GSK-3β30>10
N-[3-fluoro...]ROCK-1150>10

This table summarizes the inhibitory activities and cytotoxicity profiles of various derivatives related to the main compound under investigation.

Properties

IUPAC Name

N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-14(12-16(15)21)22-17(23)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJXRGKSAMWMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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